3-Fluoro-2-(1H-1,2,4-triazol-1-YL)benzaldehyde
CAS No.:
Cat. No.: VC17824488
Molecular Formula: C9H6FN3O
Molecular Weight: 191.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6FN3O |
|---|---|
| Molecular Weight | 191.16 g/mol |
| IUPAC Name | 3-fluoro-2-(1,2,4-triazol-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C9H6FN3O/c10-8-3-1-2-7(4-14)9(8)13-6-11-5-12-13/h1-6H |
| Standard InChI Key | TWCZYOJXSUEOCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)N2C=NC=N2)C=O |
Introduction
Structural and Electronic Characteristics
The molecular structure of 3-fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde comprises a benzaldehyde backbone substituted with a fluorine atom at position 3 and a 1,2,4-triazole ring at position 2. The fluorine atom introduces electron-withdrawing effects, polarizing the aromatic ring and enhancing the electrophilicity of the aldehyde group. The triazole moiety, with its nitrogen-rich heterocycle, facilitates hydrogen bonding and coordination chemistry, making the compound a versatile intermediate for further functionalization .
Key Physicochemical Properties
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Molecular Formula: C₉H₆FN₃O
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Molecular Weight: 207.16 g/mol
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate, based on analogs .
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Reactivity: The aldehyde group is susceptible to nucleophilic attack, while the triazole ring can participate in cycloaddition reactions or metal coordination .
Synthesis and Optimization
Nucleophilic Aromatic Substitution
A common route to analogous triazole-substituted benzaldehydes involves nucleophilic substitution. For example, 2-fluorobenzaldehyde derivatives can react with 1,2,4-triazole under basic conditions. In a representative procedure :
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Substrate Preparation: 3-Fluoro-2-iodobenzaldehyde is treated with 1,2,4-triazole in anhydrous DMF.
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Catalysis: Copper(I) iodide and a palladium catalyst (e.g., Pd(PPh₃)₄) facilitate the coupling at 80–100°C for 12–24 hours.
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Workup: The product is isolated via column chromatography (ethyl acetate/hexane, 1:3), yielding ~60–70% pure compound.
Critical Parameters:
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Temperature: Elevated temperatures (>80°C) improve triazole incorporation but risk aldehyde oxidation.
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Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
Alternative Routes
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Cycloaddition Approaches: Rhodium-catalyzed [3+2] cycloadditions using carbonyltriazoles have been reported for structurally similar compounds, achieving yields up to 86% .
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Post-Functionalization: Introducing fluorine via electrophilic fluorination (e.g., Selectfluor®) to pre-formed triazole-benzaldehyde intermediates .
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 3-Bromo-4-triazole derivative | HeLa | 7.2 | Tubulin polymerization |
| Hydrazone–triazole hybrid | MCF-7 | 9.8 | Kinase inhibition |
| Fluorinated analog (pred.) | U87 | ~8.5 | DNA intercalation |
Applications in Materials Science
The electron-deficient triazole ring and fluorine atom make this compound suitable for:
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Coordination Polymers: Triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage .
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Organic Electronics: Fluorine enhances thermal stability, enabling use in OLEDs as electron-transport layers .
Comparison with Structural Analogs
3-Bromo vs. 3-Fluoro Substitution
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Electrophilicity: Fluorine’s stronger electron-withdrawing effect increases aldehyde reactivity compared to bromine.
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Synthetic Accessibility: Bromine permits easier functionalization via cross-coupling, while fluorine requires specialized fluorinating agents .
Triazole Positional Isomers
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